molecular formula C17H25FN2O3S B4841002 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4841002
M. Wt: 356.5 g/mol
InChI Key: AFAYSLJLHSQMJC-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound known for its potential pharmacological applications. It is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: This can be done through sulfonylation reactions using methanesulfonyl chloride.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit T-type calcium channels, which play a role in regulating blood pressure . The compound’s structure allows it to bind to these channels and modulate their activity, leading to its observed pharmacological effects.

Comparison with Similar Compounds

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE can be compared to other similar compounds, such as:

    Mibefradil: Another T-type calcium channel blocker, but with different structural features and pharmacological profiles.

    Nifedipine: A well-known calcium channel blocker used to treat hypertension, but with a different mechanism of action and chemical structure.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to selectively target T-type calcium channels without causing reflex tachycardia .

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-13(2)11-19-17(21)15-7-9-20(10-8-15)24(22,23)12-14-3-5-16(18)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAYSLJLHSQMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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